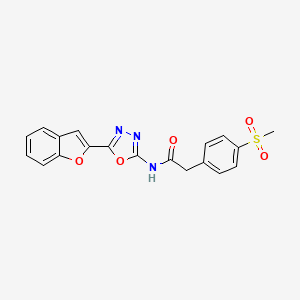
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H15N3O5S and its molecular weight is 397.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Benzofuran derivatives, a core structure in this compound, have been found to exhibit a wide range of biological activities . They have been used in the treatment of various diseases such as cancer or psoriasis .
Mode of Action
It is known that benzofuran derivatives interact with various biological targets to exert their effects . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .
Biochemical Pathways
Benzofuran derivatives are known to impact a variety of biological pathways due to their diverse pharmacological activities .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds .
Result of Action
Benzofuran derivatives are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
生化分析
Biochemical Properties
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting anti-oxidative properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream signaling events. The nature of these interactions often involves binding to the active sites of enzymes or interacting with specific domains of proteins, leading to changes in their conformation and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response, leading to enhanced cellular resistance to oxidative damage . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and proteins, leading to their inhibition or activation. For instance, it inhibits enzymes involved in oxidative stress pathways by binding to their active sites, thereby preventing their catalytic activity . Additionally, it can activate certain signaling proteins by inducing conformational changes that enhance their activity. These interactions result in changes in gene expression, further modulating cellular responses to various stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as enhanced resistance to oxidative stress and improved metabolic function . At higher doses, it can induce toxic effects, including cellular damage and impaired metabolic activity. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become prominent.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound influences metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . For instance, it can inhibit enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species and enhancing cellular resistance to oxidative damage.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is efficiently transported across cell membranes, allowing it to accumulate in specific cellular compartments . Additionally, it interacts with binding proteins that facilitate its distribution within the cell, ensuring its localization to target sites where it exerts its biological effects.
Subcellular Localization
The subcellular localization of this compound is a critical factor that influences its activity and function. This compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Targeting signals and post-translational modifications play a crucial role in directing this compound to its specific subcellular locations, ensuring its effective function in modulating cellular processes.
属性
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S/c1-28(24,25)14-8-6-12(7-9-14)10-17(23)20-19-22-21-18(27-19)16-11-13-4-2-3-5-15(13)26-16/h2-9,11H,10H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTPIODYPSORDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
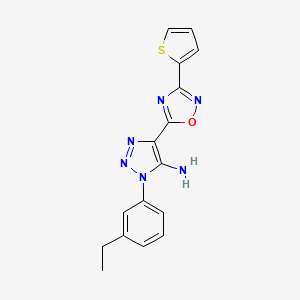
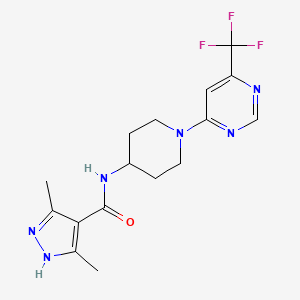
![1-[2-(3-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B2990819.png)
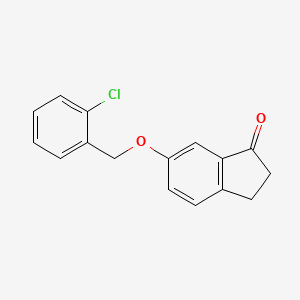
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2990824.png)
![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-(2-methoxy-5-methylphenyl)oxamide](/img/structure/B2990826.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chloro-6-fluorobenzamide](/img/structure/B2990827.png)
![3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B2990829.png)

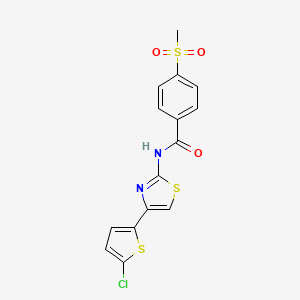
![3-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2990834.png)
![1-(2-methoxyphenyl)-4-[4-(1H-1,2,4-triazol-1-ylmethyl)benzoyl]piperazine](/img/structure/B2990835.png)
![1-[2-(Benzyloxy)-3,3,3-trifluoropropyl]benzene](/img/structure/B2990836.png)

